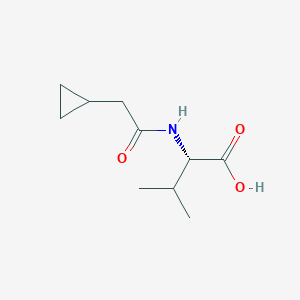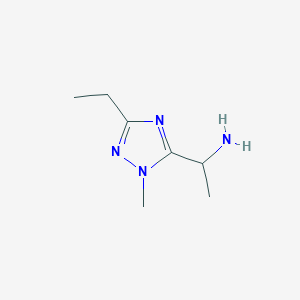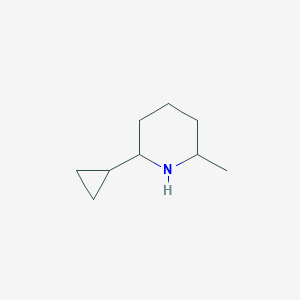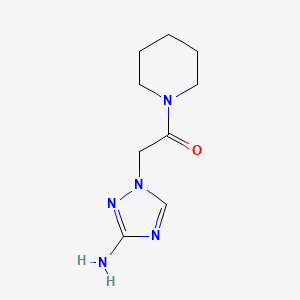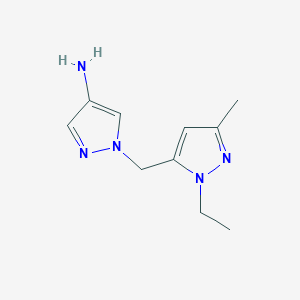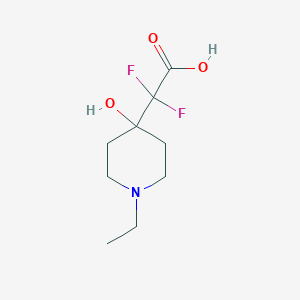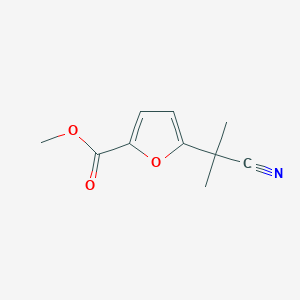
2-(Azetidin-3-yloxy)-3-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yloxy)-3-fluoropyridine is a compound that features a pyridine ring substituted with a fluorine atom at the 3-position and an azetidin-3-yloxy group at the 2-position
Métodos De Preparación
The synthesis of 2-(Azetidin-3-yloxy)-3-fluoropyridine can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that need to be addressed. Another method involves the use of molecular iodine as a catalyst under microwave irradiation to synthesize 3-pyrrole-substituted 2-azetidinones . This green and practical method allows for the synthesis of a variety of substituted azetidinones with high yields and rapid reaction times.
Análisis De Reacciones Químicas
2-(Azetidin-3-yloxy)-3-fluoropyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The [2 + 2] photocycloaddition reaction is one of the most efficient ways to synthesize functionalized azetidines . Common reagents used in these reactions include molecular iodine and microwave irradiation . Major products formed from these reactions include 3-pyrrole-substituted 2-azetidinones and other functionalized azetidines.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yloxy)-3-fluoropyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . . The compound’s unique structural properties make it a valuable tool for studying the mechanisms of action of various biological processes.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yloxy)-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve the inhibition of certain enzymes and the modulation of specific signaling pathways.
Comparación Con Compuestos Similares
2-(Azetidin-3-yloxy)-3-fluoropyridine can be compared with other similar compounds, such as 3-(prop-1-en-2-yl)azetidin-2-one, 3-allylazetidin-2-one, and 3-(buta-1,3-dien-1-yl)azetidin-2-one . These compounds share a similar azetidine ring structure but differ in their substituents and overall chemical properties. The unique combination of the azetidin-3-yloxy group and the fluoropyridine ring in this compound sets it apart from these other compounds, providing it with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H9FN2O |
|---|---|
Peso molecular |
168.17 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxy)-3-fluoropyridine |
InChI |
InChI=1S/C8H9FN2O/c9-7-2-1-3-11-8(7)12-6-4-10-5-6/h1-3,6,10H,4-5H2 |
Clave InChI |
KIEFBJXGZLUYCV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OC2=C(C=CC=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



